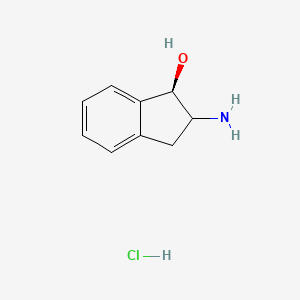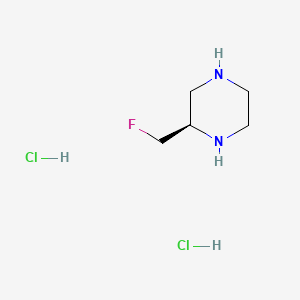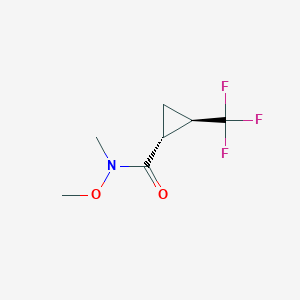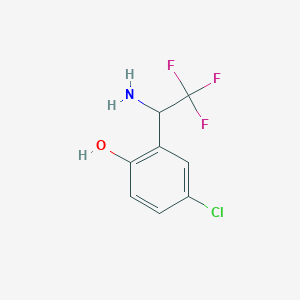![molecular formula C13H23N3O B15051524 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is a complex organic compound that features a unique structure combining a cyclopropyl group, a pyrazole ring, and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methylamine: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.
[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-ethoxyethyl)amine: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the 2-methoxyethyl group in {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine provides unique solubility and reactivity characteristics, making it distinct from its analogs. This group can influence the compound’s interaction with biological targets and its overall stability.
特性
分子式 |
C13H23N3O |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C13H23N3O/c1-10(2)16-12(9-14-6-7-17-3)8-13(15-16)11-4-5-11/h8,10-11,14H,4-7,9H2,1-3H3 |
InChIキー |
DCYZHOSIKPKOOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)

![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)



![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)

